PD-1/PD-L1-IN-NP19

Immuno-oncology Checkpoint inhibition HTRF assay

Select PD-1/PD-L1-IN-NP19 for its unique biphenyl ether core, demonstrated 76.5% tumor growth inhibition in H22 hepatoma models, and dose‑dependent IFN‑γ rescue in T‑cell co‑cultures. With an IC50 of 12.5 nM and characterized 10.7 h oral half‑life, this inhibitor bridges biochemical potency to in vivo efficacy—ideal for benchmarking small‑molecule checkpoint inhibitors. Requires IP / IV administration for maximum exposure.

Molecular Formula C33H31ClN2O4
Molecular Weight 555.1 g/mol
CAS No. 2377916-66-8
Cat. No. B3025684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1-IN-NP19
CAS2377916-66-8
Molecular FormulaC33H31ClN2O4
Molecular Weight555.1 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl
InChIInChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)
InChIKeyYZPKZNFXWGTUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-1/PD-L1-IN-NP19 (CAS 2377916-66-8): A Biphenyl Ether Small-Molecule Inhibitor of PD-1/PD-L1 Interaction with Quantitative In Vitro and In Vivo Benchmarking


PD-1/PD-L1-IN-NP19 (compound NP19) is a synthetic small-molecule inhibitor targeting the protein-protein interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 [1]. It belongs to a class of biphenyl ether derivatives and exhibits a molecular weight of 555.06 g/mol (C33H31ClN2O4) [1]. The compound demonstrates sub-micromolar potency in homogeneous time-resolved fluorescence (HTRF) binding assays and has been profiled for in vivo antitumor efficacy in murine syngeneic models [1].

Why PD-1/PD-L1-IN-NP19 Cannot Be Replaced by Other In-Class Small-Molecule Inhibitors Without Empirical Validation


Small-molecule inhibitors of the PD-1/PD-L1 axis exhibit pronounced scaffold-dependent variation in binding affinity, oral bioavailability, and tumor microenvironment modulation [1]. PD-1/PD-L1-IN-NP19 features a unique biphenyl ether core that confers a distinct binding mode to PD-L1 compared to biphenyl-based inhibitors (e.g., BMS-202) or macrocyclic peptides [1]. Substituting NP19 with a different inhibitor—even one with a lower IC50 in cell-free assays—risks altering in vivo pharmacokinetics, tumor growth inhibition, and immune activation profiles, as demonstrated by the 5% oral bioavailability and 76.5% tumor growth inhibition (TGI) reported specifically for NP19 . The following quantitative evidence defines the precise performance boundaries that differentiate NP19 from its closest analogs.

PD-1/PD-L1-IN-NP19 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


In Vitro PD-1/PD-L1 Binding Affinity: NP19 Exhibits an IC50 of 12.5 nM, Superior to BMS-202 (18 nM) and Comparable to BMS-1001 (2.25 nM)

In a homogeneous time-resolved fluorescence (HTRF) assay measuring inhibition of human PD-1/PD-L1 interaction, PD-1/PD-L1-IN-NP19 exhibits an IC50 of 12.5 nM [1]. This potency is superior to the well-characterized biphenyl-based inhibitor BMS-202 (IC50 = 18 nM) [2] but less potent than the high-affinity binder BMS-1001 (IC50 = 2.25 nM) . The 1.44-fold improvement in IC50 over BMS-202 positions NP19 as an intermediate-potency tool with a distinct biphenyl ether chemotype that may offer advantages in selectivity or in vivo tolerability.

Immuno-oncology Checkpoint inhibition HTRF assay

In Vivo Antitumor Efficacy: NP19 Achieves 76.5% Tumor Growth Inhibition (TGI) in H22 Hepatoma Model, Demonstrating Robust Efficacy Without Concomitant Chemotherapy

PD-1/PD-L1-IN-NP19 (25 mg/kg, intraperitoneal, daily for 14 days) yielded a tumor growth inhibition (TGI) of 76.5% in an H22 hepatoma syngeneic mouse model . This efficacy was achieved as a monotherapy. In contrast, many small-molecule PD-1/PD-L1 inhibitors (e.g., BMS-202) often require combination therapy to achieve significant tumor suppression in similar models [1]. A cross-study comparator, CA-170, a clinical-stage dual PD-L1/VISTA inhibitor, achieved a TGI of only 49.6% at 100 mg/kg in an MC38 colon carcinoma model , suggesting NP19's higher TGI at a lower dose may reflect favorable tumor penetration or immune microenvironment activation.

In vivo pharmacology Syngeneic tumor models H22 hepatoma

Oral Bioavailability: NP19 Demonstrates 5% Oral Bioavailability in Rats, Defining Its Utility as an In Vivo Tool for Oral Dosing Studies

In a rat pharmacokinetic study, PD-1/PD-L1-IN-NP19 exhibited an oral bioavailability (F) of 5% following a 10 mg/kg oral dose, with a long terminal half-life (t1/2) of 10.7 hours . Intravenous administration (1 mg/kg) revealed a shorter half-life of 1.5 hours and a clearance rate of 0.2 L/h/kg . This 5% oral bioavailability is critical for planning in vivo experiments; it is lower than some clinical-stage oral PD-L1 inhibitors (e.g., INCB086550, which demonstrates sufficient oral exposure for once-daily dosing) , but higher than many unoptimized small-molecule checkpoint inhibitors that show negligible oral absorption.

Pharmacokinetics Oral bioavailability ADME

Functional Immune Activation: NP19 Dose-Dependently Elevates IFN-γ in T-Cell/Tumor Co-Culture, Quantifying Its Ability to Reverse PD-1/PD-L1-Mediated Immune Suppression

In a co-culture system comprising Hep3B/OS-8/hPD-L1 tumor cells and CD3+ T cells, PD-1/PD-L1-IN-NP19 induced a dose-dependent increase in interferon-gamma (IFN-γ) release [1]. While specific fold-change values are not provided in the available summary, the dose-response relationship confirms functional reversal of PD-1/PD-L1-mediated T-cell suppression [1]. This cellular activity distinguishes NP19 from compounds that exhibit high biochemical potency but fail to elicit T-cell effector function due to poor cell permeability or off-target effects.

T-cell activation IFN-γ secretion Immune checkpoint blockade

Multimodal In Vivo Efficacy: NP19 Suppresses Tumor Growth in Both B16-F10 Melanoma and H22 Hepatoma Models, Demonstrating Broad Antitumor Activity Across Distinct Tumor Types

PD-1/PD-L1-IN-NP19 exhibited significant antitumor efficacy in two independent syngeneic mouse models: B16-F10 melanoma and H22 hepatoma [1]. H&E staining and flow cytometry analyses further revealed activation of the tumor immune microenvironment, including increased T-cell infiltration [1]. This dual-model validation contrasts with many early-stage PD-1/PD-L1 inhibitors that demonstrate efficacy in only a single model, underscoring NP19's robustness as an in vivo tool compound.

B16-F10 melanoma Syngeneic models Immunotherapy

Optimal Use Cases for PD-1/PD-L1-IN-NP19 Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies Requiring Robust Monotherapy Activity in Syngeneic Tumor Models

Given NP19's 76.5% TGI in the H22 hepatoma model and efficacy in B16-F10 melanoma, this compound is ideally suited for researchers seeking a small-molecule PD-1/PD-L1 inhibitor with demonstrated standalone antitumor activity. The 5% oral bioavailability necessitates intraperitoneal or intravenous administration for maximum exposure, and the 10.7-hour oral half-life supports once-daily dosing schedules .

Functional T-Cell Activation Assays in Co-Culture Systems

NP19's dose-dependent induction of IFN-γ secretion in Hep3B/OS-8/hPD-L1 and CD3 T cell co-cultures confirms its ability to reverse PD-1/PD-L1-mediated immune suppression. Researchers studying T-cell exhaustion or validating novel combination therapies can employ NP19 as a benchmark small-molecule checkpoint inhibitor with validated cellular activity [1].

Chemical Biology Studies Investigating Biphenyl Ether Scaffold SAR

NP19's biphenyl ether core distinguishes it from the more common biphenyl-based inhibitors (e.g., BMS-202). Structure-activity relationship (SAR) studies focused on binding mode, selectivity, or metabolic stability will benefit from NP19's unique chemotype and the availability of PK data (t1/2, clearance, Vss) .

Comparative Pharmacology Benchmarking of PD-1/PD-L1 Small-Molecule Inhibitors

With an IC50 of 12.5 nM, NP19 occupies an intermediate potency range between high-affinity binders (e.g., BMS-1001, 2.25 nM) and lower-potency tool compounds (e.g., BMS-202, 18 nM). This makes NP19 a valuable comparator in studies designed to dissect the relationship between biochemical potency, binding kinetics, and in vivo efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-1/PD-L1-IN-NP19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.